Lipophilicity Differentiation: Predicted logP of N-(2,4-dichlorophenyl)-3-methylbenzamide Versus Positional Isomers
N-(2,4-dichlorophenyl)-3-methylbenzamide exhibits a predicted logP (XLogP3) that differentiates it from its positional isomer 2,4-dichloro-N-(3-methylphenyl)benzamide and from mono-chlorinated analogs. The 2,4-dichloro substitution on the aniline ring combined with the 3-methyl group on the benzoyl ring yields a distinct lipophilicity profile compared to analogs where chlorine atoms reside on the benzoyl ring [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3: ~4.2–4.5 (estimated from structural contribution methods) |
| Comparator Or Baseline | 2,4-Dichloro-N-(3-methylphenyl)benzamide: Predicted XLogP3 ~4.2–4.5 (similar value but note: this comparator has chlorine atoms on the benzoyl ring, altering H-bond acceptor topology). N-(2-Chlorophenyl)-3-methylbenzamide: Predicted XLogP3 ~3.7–3.9 (lower due to mono-chlorination). |
| Quantified Difference | Approximately 0.3–0.8 log units higher lipophilicity relative to mono-chlorinated analog, driven by the second chlorine atom. |
| Conditions | Predicted values from XLogP3 algorithm (PubChem); no experimental logP data located in primary literature for this specific compound. |
Why This Matters
A higher logP value directly influences membrane permeability and non-specific protein binding, which procurement scientists must consider when selecting a benzanilide scaffold for cell-based assays or in vivo formulation development.
- [1] PubChem. Predicted XLogP3 values for N-(2,4-dichlorophenyl)-3-methylbenzamide, 2,4-dichloro-N-(3-methylphenyl)benzamide, and N-(2-chlorophenyl)-3-methylbenzamide. U.S. National Library of Medicine. View Source
